3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Epigenetics Histone Demethylase KDM4C

Procure 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797078-52-4) as a defined multi-target reference standard. Its confirmed activity against KDM4C (IC50=3,100 nM), AMPD2 (IC50=190 nM), and MDM2 enables precise mechanistic studies in epigenetic regulation, purine metabolism, and p53 reactivation. This exact chemotype ensures selectivity benchmarking; insisiting on this CAS avoids confounding off-target effects common with regioisomeric analogs. Ideal for lead optimization and assay validation.

Molecular Formula C14H15ClN4O
Molecular Weight 290.75
CAS No. 1797078-52-4
Cat. No. B2579270
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide
CAS1797078-52-4
Molecular FormulaC14H15ClN4O
Molecular Weight290.75
Structural Identifiers
SMILESCN(C)C1=NC(=NC=C1)CNC(=O)C2=CC(=CC=C2)Cl
InChIInChI=1S/C14H15ClN4O/c1-19(2)13-6-7-16-12(18-13)9-17-14(20)10-4-3-5-11(15)8-10/h3-8H,9H2,1-2H3,(H,17,20)
InChIKeyBFOKYBFMUMDGHH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797078-52-4): Chemical Identity and Research Provenance


3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (CAS 1797078-52-4) is a synthetic small molecule belonging to the pyrimidinylmethyl benzamide chemotype. It features a 3-chlorobenzamide core linked to a 4-(dimethylamino)pyrimidine moiety via a methylene bridge. The compound has been profiled in several biochemical assays, with publicly available affinity data registered in authoritative databases such as BindingDB and ChEMBL, indicating its interaction with multiple protein targets including the histone demethylase KDM4C (JMJD2C), adenosine monophosphate deaminase 2 (AMPD2), and the E3 ubiquitin-protein ligase MDM2 [1][2][3].

Why Generic Substitution of 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (1797078-52-4) Fails: Structural Nuances Dictate Target Engagement


Pyrimidinylmethyl benzamides constitute a crowded chemical space where seemingly minor structural modifications—such as the position of the chloro substituent, the methylation pattern on the pyrimidine nitrogen, or the length of the linker—can profoundly alter target selectivity and potency. For instance, regioisomeric analogs like N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) have been reported as type II PDGFRα kinase inhibitors, whereas the 2-ylmethyl congener 1797078-52-4 engages a distinct target panel comprising KDM4C, AMPD2, and MDM2 [1]. Such divergent pharmacology underscores that in-class compounds cannot be interchanged without risking loss of the desired biochemical activity or introduction of confounding off-target effects. Selection for a specific research application therefore demands evidence tied to the exact molecular identity of 1797078-52-4.

Quantitative Differentiation Evidence for 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (1797078-52-4) Relative to Closest Analogs


KDM4C (JMJD2C) Inhibition: A Distinct Target Engagement Profile vs. PDGFRα-Focused Regioisomers

3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide inhibits recombinant KDM4C (JMJD2C) with an IC50 of 3,100 nM in an AlphaScreen assay, while the closely related regioisomer N-((2-(dimethylamino)pyrimidin-4-yl)methyl)benzamide (CAS 1796987-55-7) is reported to act as a type II PDGFRα kinase inhibitor, with no publicly available KDM4C inhibition data, indicating a divergent selectivity profile driven by the position of the methylene linker on the pyrimidine ring [1].

Epigenetics Histone Demethylase KDM4C

AMPD2 Inhibition: Sub-Micromolar Potency vs. Closely Related Pyrimidinyl Benzamides

The compound inhibits recombinant human AMPD2 with an IC50 of 190 nM, providing sub-micromolar potency on this metabolic enzyme. In contrast, general pyrimidinyl benzamide derivatives—including those with alternative substitution patterns on the benzamide ring—frequently show IC50 values >10 µM or no measurable AMPD2 inhibition, highlighting the critical role of the 3-chloro substitution and the 2-ylmethyl linkage for AMPD2 recognition [1].

Metabolism AMPD2 Purine Nucleotide Cycle

MDM2-p53 Antagonism: Multi-Assay Confirmation of Target Engagement

The compound demonstrates antagonism of the MDM2-p53 protein-protein interaction across two orthogonal assay formats: a fluorescence polarization assay yielding a Ki of 2,000 nM and an NMR-based antagonist assay also reporting a Ki of 2,000 nM. This dual-assay consistency supports genuine target engagement, whereas several positional isomers (e.g., 4-chloro or 2-chloro benzamide congeners) fail to exhibit detectable MDM2 antagonism under the same conditions [1][2].

Oncology MDM2 p53 Protein-Protein Interaction

Best-Fit Research and Industrial Application Scenarios for 3-Chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide (1797078-52-4)


Chemical Probe for KDM4C (JMJD2C) Histone Demethylase Studies

In epigenetic research laboratories investigating the role of histone lysine demethylases in gene regulation and cancer, 1797078-52-4 serves as a defined KDM4C inhibitor with an IC50 of 3,100 nM. Its well-characterized activity enables mechanistic studies of H3K9me3 demethylation dynamics, particularly in cellular models where KDM4C is overexpressed or amplified [1].

Tool Compound for AMPD2-Mediated Purine Metabolism and Craving Biology

Groups studying AMPD2 deaminase activity in the context of purine nucleotide cycling, energy metabolism, or behavioral pharmacology (sugar/salt/umami craving, addiction) can employ this compound as a sub-micromolar AMPD2 inhibitor (IC50 = 190 nM). Its potency surpasses that of generic pyrimidinyl benzamide analogs, making it suitable for in vitro target validation and pathway dissection [2].

MDM2-p53 Protein-Protein Interaction Antagonist in Oncology Research

Cancer biologists focused on reactivating p53 tumor suppressor function via MDM2 antagonism can utilize 1797078-52-4 as a micromolar MDM2-p53 inhibitor. The compound's confirmed activity in two independent assay formats supports its use in exploratory studies of p53 stabilization and downstream transcriptional activation, particularly in p53 wild-type cancer cell lines [3].

Reference Standard for Structure-Activity Relationship (SAR) Campaigns on Pyrimidinyl Benzamide Scaffolds

Medicinal chemistry teams optimizing pyrimidinyl benzamide lead series can procure 1797078-52-4 as a multi-target reference standard. Its defined inhibition profile across KDM4C, AMPD2, and MDM2 provides a benchmark for evaluating the selectivity gains achieved by subsequent chemical modifications, such as varying the chloro position or linker geometry [1][2][3].

Quote Request

Request a Quote for 3-chloro-N-((4-(dimethylamino)pyrimidin-2-yl)methyl)benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.